molecular formula C16H18N2O9S B1203489 (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate

(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate

Cat. No. B1203489
M. Wt: 414.4 g/mol
InChI Key: UKRMDFPJXIVYCZ-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate belongs to the class of organic compounds known as cephalosporin 3'-esters. These are cephalosporins that are esterified at the 3'-position (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate is considered to be a practically insoluble (in water) and relatively neutral molecule.
(7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanic acid is a cephalosporin having an acetoxy group at the 3-position and a 5-carboxy-5-oxopentanamido group at the 7-position. It is a conjugate acid of a (7R)-7-(5-carboxy-5-oxopentanamido)cephalosporanate(2-).

Scientific Research Applications

Biocatalytic Production

7-Aminocephalosporanic acid (7-ACA), closely related to (7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate, is a significant intermediate in producing semisynthetic cephalosporins. Traditionally, it's prepared from cephalosporin C using chemical reactions requiring highly reactive chemicals, low temperatures, and strict environmental controls. Efforts to replace this with a biocatalytic process, such as a 3-step/2-enzyme process involving enzymatic deamination, chemical decarboxylation, and enzymatic hydrolysis, are being explored for economic and environmental benefits (Tischer et al., 1992).

Antimicrobial Synthesis

Derivatives of 7-aminocephalosporanic acid have been synthesized, demonstrating moderate activities against various microorganisms. These derivatives, such as arylidinimino-1,3,4-thiadiazole-thio/dithio-acetamido cephalosporanic acids, exhibit unique antimicrobial properties due to their sulfide or disulfide bonds in the acyl side chain (Alwan, 2012).

Novel Antibacterial Agents

Studies have explored benzothienyl- and naphthylglycine derivatives of 7-aminodeacetoxycephalosporanic acid. These compounds showed increased activity against common Gram-positive bacteria, with some undergoing preclinical evaluation as potent antibacterial agents (Kukolja et al., 1985).

Cephalosporin Derivatives

The synthesis of specific cephalosporin derivatives, such as benzhydryl(6R,7R)-3-hydroxymethyl-8-oxo-7-salicylideneamino-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, has been achieved using 7-aminocephalosporanic acid. These derivatives are characterized by techniques like IR and 1HNMR, indicating their potential for further pharmaceutical applications (Deng Fu-li, 2007).

Oral Absorption Mechanisms

Research on orally absorbable cephalosporin antibiotics, such as KY-109, has shown that certain prodrugs are designed for improved oral absorption. The mechanism involves the prodrug being transferred into the small intestinal lumen, undergoing enzymatic hydrolysis, and then being absorbed into the bloodstream, demonstrating the potential for more effective oral cephalosporin formulations (Nishimura et al., 1988).

properties

Product Name

(7R)-7-(5-Carboxy-5-oxopentanoyl)aminocephalosporinate

Molecular Formula

C16H18N2O9S

Molecular Weight

414.4 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[(5-carboxy-5-oxopentanoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H18N2O9S/c1-7(19)27-5-8-6-28-14-11(13(22)18(14)12(8)16(25)26)17-10(21)4-2-3-9(20)15(23)24/h11,14H,2-6H2,1H3,(H,17,21)(H,23,24)(H,25,26)/t11-,14-/m1/s1

InChI Key

UKRMDFPJXIVYCZ-BXUZGUMPSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CCCC(=O)C(=O)O)SC1)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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